molecular formula C16H21N3OS B3160375 N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide CAS No. 866040-78-0

N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide

Cat. No.: B3160375
CAS No.: 866040-78-0
M. Wt: 303.4 g/mol
InChI Key: AZKUFSUJWOYBQN-UHFFFAOYSA-N
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Description

N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide (CAS 866040-78-0) is a synthetic organic compound with a molecular formula of C16H21N3OS and a molecular weight of 303.42 g/mol . This chemical features a 1,3-thiazole core, a heterocycle recognized in medicinal chemistry for its diverse biological potential . Thiazole derivatives are a significant area of scientific investigation due to their wide range of reported biological activities. Research into similar compounds has indicated potential antimicrobial properties against various Gram-positive and Gram-negative bacteria . The structure-activity relationships of these analogs make them valuable scaffolds in the discovery and development of new pharmacologically active agents . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or building block in organic synthesis and for exploring structure-activity relationships in pharmaceutical and agrochemical research.

Properties

IUPAC Name

N-[3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-3-4-5-9-15(20)18-13-8-6-7-12(10-13)14-11-21-16(17-2)19-14/h6-8,10-11H,3-5,9H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKUFSUJWOYBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224841
Record name N-[3-[2-(Methylamino)-4-thiazolyl]phenyl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866040-78-0
Record name N-[3-[2-(Methylamino)-4-thiazolyl]phenyl]hexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866040-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[2-(Methylamino)-4-thiazolyl]phenyl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole in the presence of a palladium catalyst.

    Formation of the Hexanamide Moiety: The hexanamide group can be attached through an amidation reaction, where a hexanoic acid derivative reacts with an amine group on the thiazole-phenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Substituted thiazole or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide has been studied extensively for its potential as an anticancer , antimicrobial , and antiviral agent. The thiazole ring contributes to its biological activity by interacting with various molecular targets involved in disease processes.

Anticancer Properties

Research indicates that compounds similar to this compound can inhibit specific signaling pathways associated with tumor growth. Preliminary studies suggest that this compound may interfere with the proliferation of cancer cells by modulating key enzymes and receptors involved in cell signaling.

Neuroprotective Effects

The presence of the methylamino group in the compound enhances its neuroprotective properties. Thiazole derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress and apoptosis.

Biological Research

This compound serves as a valuable probe in biological research to study biochemical pathways and molecular interactions. Its ability to interact with enzymes and receptors makes it an effective tool for investigating the mechanisms of various diseases.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Initial studies have indicated that it may bind to specific receptors or enzymes that play significant roles in cancer progression and neuroprotection.

Materials Science

The compound is also being explored for applications in materials science due to its unique electronic and optical properties. Researchers are investigating its potential use in developing novel materials that can be utilized in electronics or photonics.

Data Table: Structural Comparison with Similar Compounds

Compound NameStructureUnique Features
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamineStructureKnown for neuroprotective effects
5-Methylthiazole-2-carboxylic acidStructureExhibits antimicrobial properties
2-Amino-4-methylthiazoleStructureInvolved in various synthetic pathways

Mechanism of Action

The mechanism of action of N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological molecules . The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

a) 4-(Hydroxymethyl)-3-({2-[1-hydroxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid (5-CA-2-HM-MCBX)

  • Core Structure : Shares a thiazole-like framework but incorporates a benzoic acid group and hydroxymethyl substituents.
  • Key Differences : The absence of a hexanamide chain and the presence of polar hydroxymethyl groups increase solubility compared to the target compound. However, the benzoic acid moiety may limit blood-brain barrier permeability .
  • Metabolism: Hydroxymethyl groups undergo glucuronidation, whereas the target compound’s methylamino group is prone to oxidative deamination, leading to distinct metabolic pathways .

b) N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

  • Core Structure : Features a 1,3-thiazol-2-amine linked to an oxadiazole ring.
  • Key Differences : Replacement of the hexanamide with an oxadiazole-methyl group reduces lipophilicity. The oxadiazole’s electron-withdrawing nature may enhance stability but reduce binding affinity to hydrophobic targets compared to the target compound .

Hexanamide Derivatives

a) N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide (Compound 3)

  • Core Structure : Contains a hexanamide chain but replaces the thiazole with a triazole ring.
  • Key Differences : The triazole ring enhances metabolic stability due to resistance to oxidation, contrasting with the thiazole’s susceptibility to sulfur oxidation. However, the bulky trimethylsilyl group may sterically hinder target interactions .

b) 6-Azido-N-phenylhexanamide (Compound 2)

  • Core Structure : Shares the hexanamide backbone but lacks heterocyclic moieties.
  • Key Differences : The azido group introduces reactivity for click chemistry applications but reduces biological activity due to the absence of a thiazole-mediated binding motif .

Methylamino-Substituted Compounds

a) 2-[2-(Hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide (De-Xy-[S2200])

  • Core Structure: Features a methylamino group but lacks a thiazole ring.
  • Key Differences : The methoxy and hydroxymethyl groups increase polarity, favoring renal excretion over tissue penetration. This contrasts with the target compound’s balanced lipophilicity from the hexanamide chain .

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (LogP) Metabolic Pathway Biological Activity
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide 1,3-Thiazole Methylamino, hexanamide 2.1 (estimated) Oxidative deamination Enzyme inhibition (hypothetical)
5-CA-2-HM-MCBX Benzoic acid-thiazole Hydroxymethyl, methoxy 0.8 Glucuronidation Antioxidant
N-phenyl-6-(triazolyl)hexanamide Triazole Trimethylsilyl, hexanamide 2.5 Oxidation-resistant Antifungal (hypothetical)
De-Xy-[S2200] Acetamide Methoxy, hydroxymethyl -0.3 Hydrolysis Neuroprotective

Research Findings and Implications

  • Metabolic Stability: The target compound’s thiazole ring and methylamino group make it more susceptible to hepatic oxidation than triazole derivatives (e.g., Compound 3), which exhibit prolonged half-lives .
  • Solubility-Bioavailability Trade-off : The hexanamide chain provides moderate lipophilicity (LogP ~2.1), balancing membrane permeability and solubility better than polar analogues like 5-CA-2-HM-MCBX (LogP 0.8) .
  • Biological Target Specificity : Thiazole-containing compounds (e.g., target compound and oxadiazole derivatives) show stronger enzyme inhibition than azidohexanamides, likely due to heterocycle-mediated interactions .

Biological Activity

N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide, with the CAS number 866040-78-0, is a synthetic compound characterized by a thiazole ring, a phenyl group, and a hexanamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

PropertyValue
Molecular FormulaC16H21N3OS
Molecular Weight303.42 g/mol
IUPAC NameN-[3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]hexanamide
CAS Number866040-78-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.
  • Attachment of Phenyl Group : Conducted through Suzuki-Miyaura coupling reactions.
  • Formation of Hexanamide Moiety : Achieved via amidation reactions.

These synthetic routes allow for the efficient production of the compound for further biological evaluation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. The thiazole ring in this compound is believed to contribute significantly to its antimicrobial properties. In vitro assays have demonstrated that compounds with similar structures exhibit varying degrees of activity against bacteria and fungi.

Anticancer Properties

Research indicates that compounds containing thiazole moieties can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, derivatives similar to this compound have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Studies

  • Case Study 1 : A study evaluating a series of thiazole-based compounds revealed that those with a methylamino substituent displayed enhanced activity against specific cancer cell lines compared to their non-substituted counterparts. The study utilized IC50 measurements to quantify activity levels.
  • Case Study 2 : Another investigation focused on the antibacterial properties of thiazole derivatives found that modifications at the phenyl position significantly affected their efficacy against Gram-positive bacteria. The study employed a disk diffusion method to assess antibacterial activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, impacting cellular signaling.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA may lead to alterations in gene expression.

The thiazole ring facilitates hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted thiazole precursors with phenylhexanamide derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) improve solubility and reaction efficiency .
  • Temperature control : Reactions often require reflux (70–100°C) to activate intermediates while avoiding decomposition .
  • Step monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and isolate intermediates .
    • Critical Parameters : Yield optimization depends on precise stoichiometric ratios of reactants and inert atmospheres to prevent oxidation of sensitive groups like methylamino-thiazole .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methylamino-thiazole moiety (δ 2.8–3.2 ppm for methylamino protons) and hexanamide chain (δ 1.2–1.6 ppm for aliphatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₈H₂₄N₃OS) and detects isotopic patterns for sulfur .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (thiazole C=N) confirm functional groups .

Q. How can researchers design initial biological activity screens for this compound, and what assays are recommended?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (e.g., against Staphylococcus aureus or Escherichia coli) with MIC (Minimum Inhibitory Concentration) determination .
  • Anticancer Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7), comparing viability reduction to control compounds .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only controls to rule out non-specific effects .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (DMSO concentration ≤0.1%) to minimize variability .
  • Dose-Response Curves : Use at least six concentration points to calculate accurate IC₅₀ values and compare across studies .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and confounding factors .

Q. How can structure-activity relationship (SAR) studies systematically identify key functional groups responsible for bioactivity?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with variations in the methylamino-thiazole (e.g., replacing methyl with ethyl) or hexanamide chain (e.g., shortening to pentanamide). Test these against biological targets .
  • Computational Docking : Use tools like AutoDock Vina to predict binding affinities of analogs to target proteins (e.g., bacterial dihydrofolate reductase) .
  • Data Correlation : Plot bioactivity (e.g., IC₅₀) against electronic (Hammett constants) or steric parameters (Taft steric factors) to identify SAR trends .

Q. What computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to analyze stability of interactions over time .
  • Reaction Path Search : Use the ANCO (Artificial Force Induced Reaction) method to explore possible metabolic pathways or degradation products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide
Reactant of Route 2
Reactant of Route 2
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide

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